![molecular formula C24H33N3O3 B3296680 2-(3-{[cyclohexyl(ethyl)carbamoyl]carbonyl}-1H-indol-1-yl)-N,N-diethylacetamide CAS No. 893999-43-4](/img/structure/B3296680.png)
2-(3-{[cyclohexyl(ethyl)carbamoyl]carbonyl}-1H-indol-1-yl)-N,N-diethylacetamide
Übersicht
Beschreibung
2-(3-{[cyclohexyl(ethyl)carbamoyl]carbonyl}-1H-indol-1-yl)-N,N-diethylacetamide is a chemical compound that has been extensively researched for its potential use in the field of medicine. This compound is also known as CX-5461 and has been shown to have promising results in the treatment of various diseases, particularly cancer.
Wirkmechanismus
CX-5461 selectively inhibits RNA polymerase I, leading to the disruption of ribosome biogenesis. This results in the activation of the p53 pathway and induction of apoptosis in cancer cells. CX-5461 has also been shown to induce DNA damage and activate the ATM/ATR pathway, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
CX-5461 has been shown to have potent anti-cancer effects in preclinical studies. It has been shown to induce cell death in cancer cells, including those that are resistant to conventional chemotherapy. CX-5461 has also been shown to have a low toxicity profile, making it a promising candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of CX-5461 is its selectivity for RNA polymerase I, which makes it a promising candidate for the treatment of cancer. However, its mechanism of action is complex and requires further investigation. Additionally, the synthesis of CX-5461 is complex and requires specialized equipment, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for the research and development of CX-5461. One area of interest is the identification of biomarkers that can predict the response to CX-5461. Another area of interest is the development of combination therapies that can enhance the anti-cancer effects of CX-5461. Additionally, the optimization of the synthesis method and the development of analogs with improved potency and selectivity are areas of ongoing research.
Conclusion:
CX-5461 is a promising compound that has shown potent anti-cancer effects in preclinical studies. Its selective inhibition of RNA polymerase I makes it a promising candidate for the treatment of cancer. Further research is needed to fully understand its mechanism of action and to optimize its synthesis and development. The future directions for research and development of CX-5461 are promising and hold great potential for the treatment of cancer.
Wissenschaftliche Forschungsanwendungen
CX-5461 has been extensively researched for its potential use in the treatment of cancer. It has been shown to selectively inhibit RNA polymerase I, which is responsible for the transcription of ribosomal RNA. This leads to the disruption of ribosome biogenesis and induces cell death in cancer cells. CX-5461 has been shown to be effective against various types of cancer, including breast, ovarian, and hematological malignancies.
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-ethyl-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O3/c1-4-25(5-2)22(28)17-26-16-20(19-14-10-11-15-21(19)26)23(29)24(30)27(6-3)18-12-8-7-9-13-18/h10-11,14-16,18H,4-9,12-13,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPLEROGGHZCLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N(CC)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-diethyl-2-(3-{2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoacetyl}-1H-indol-1-yl)acetamide](/img/structure/B3296601.png)
![N,N-diethyl-2-[3-({[3-(piperidin-1-yl)propyl]carbamoyl}carbonyl)-1H-indol-1-yl]acetamide](/img/structure/B3296603.png)
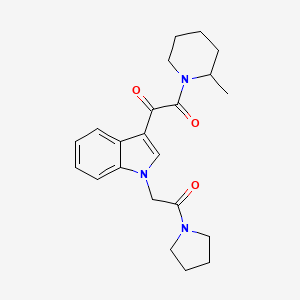
![1-[1-(2-Keto-2-pyrrolidino-ethyl)indol-3-yl]-2-[4-(2-methoxyphenyl)piperazino]ethane-1,2-dione](/img/structure/B3296616.png)
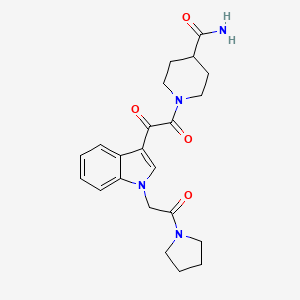
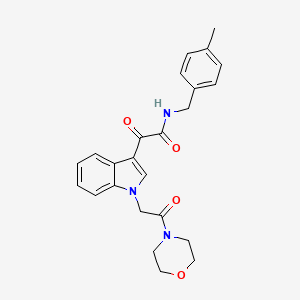
![N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-(3-nitrophenyl)ethanediamide](/img/structure/B3296644.png)
![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-nitrobenzamide](/img/structure/B3296649.png)
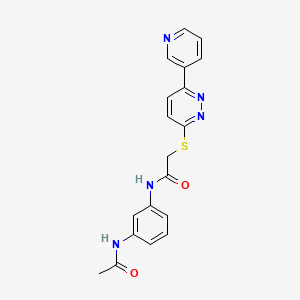



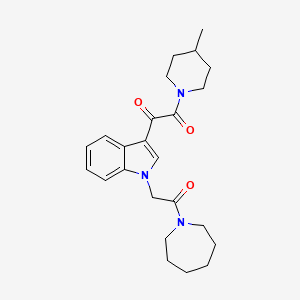
![N,N-diethyl-2-{3-[2-(2-ethylpiperidin-1-yl)-2-oxoacetyl]-1H-indol-1-yl}acetamide](/img/structure/B3296706.png)